molecular formula C18H13FN4OS B2409837 3-(3-fluorophenyl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole CAS No. 1112002-76-2

3-(3-fluorophenyl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole

Cat. No.: B2409837
CAS No.: 1112002-76-2
M. Wt: 352.39
InChI Key: YWUQBGLKYLYDAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is the chemical compound 3-(3-fluorophenyl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole (CAS Number 1112002-76-2), a 1,2,4-oxadiazole derivative of significant interest in medicinal chemistry and drug discovery research . The 1,2,4-oxadiazole ring is a privileged scaffold in pharmaceutical development, valued for its role as a bioisostere for ester and amide functionalities, which can enhance metabolic stability and improve the pharmacokinetic properties of lead compounds . Compounds featuring the 1,2,4-oxadiazole structure are extensively investigated as potential inhibitors of various therapeutic targets . Recent scientific literature highlights that novel 1,2,4-oxadiazole derivatives demonstrate potent in vitro anticancer activity against a range of human cancer cell lines, including prostate (PC3, DU-145), lung (A549), and liver (HEPG2) cancers . The mechanism of action for this class of compounds often involves the robust inhibition of the epidermal growth factor receptor (EGFR), a key enzyme that governs the cell cycle and is a well-validated target for anticancer therapeutics . Research indicates that such inhibitors can induce cell cycle arrest and promote apoptosis in cancer cells . Furthermore, 1,2,4-oxadiazole-based molecules are also explored for their potential in treating neurodegenerative diseases, as some derivatives have shown high potency and specificity as inhibitors of the monoamine oxidase B (MAO-B) enzyme . The structural features of this specific compound—incorporating a fluorophenyl group, an imidazole ring, and a sulfur-containing linker—contribute to its potential for diverse molecular interactions with biological targets. This product is intended for research purposes, such as in vitro biological screening, hit-to-lead optimization, and structure-activity relationship (SAR) studies. It is supplied for laboratory research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for the latest advancements regarding 1,2,4-oxadiazole derivatives and their applications.

Properties

IUPAC Name

3-(3-fluorophenyl)-5-[(1-phenylimidazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4OS/c19-14-6-4-5-13(11-14)17-21-16(24-22-17)12-25-18-20-9-10-23(18)15-7-2-1-3-8-15/h1-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUQBGLKYLYDAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN=C2SCC3=NC(=NO3)C4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluorophenyl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.

    Introduction of the Chlorobenzyl Group: The 2-chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable nucleophile attacks the electrophilic carbon of the chlorobenzyl halide.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-fluorophenyl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Research has shown that oxadiazole derivatives possess significant antimicrobial properties. A study synthesized various 1,3,4-oxadiazole derivatives and assessed their antibacterial and antioxidant activities. Compounds similar to the target compound exhibited comparable efficacy to first-line antibiotics in various assays .

Anticancer Properties

Oxadiazoles have been investigated for anticancer activity. In vitro studies demonstrated that certain derivatives could induce apoptosis in cancer cells. For instance, compounds with structural similarities to 3-(3-fluorophenyl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole were evaluated against glioblastoma cell lines, showing promising cytotoxic effects .

Antidiabetic Effects

In vivo studies using models like Drosophila melanogaster indicated that oxadiazole derivatives could lower glucose levels significantly, suggesting potential applications in diabetes management . The mechanism involves modulation of metabolic pathways influenced by the compound's interactions at the molecular level.

Material Science Applications

Beyond pharmacological uses, oxadiazoles are being explored for their potential in material science. Their unique electronic properties make them suitable for applications in organic electronics and photonic devices. The incorporation of fluorinated groups enhances their thermal stability and solubility, making them ideal candidates for developing advanced materials .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is closely related to their structure. Modifications at specific positions on the oxadiazole ring can significantly influence their pharmacological profiles. For example:

  • Substituents : The presence of electron-withdrawing groups like fluorine enhances antimicrobial activity.
  • Linker Variations : Different linking groups (e.g., sulfanyl) can affect the compound's ability to interact with biological targets.

Case Studies

StudyFindingsApplication
Synthesis of novel oxadiazoles showed significant antibacterial activity comparable to standard drugs.Antimicrobial agents
In vitro cytotoxicity assays indicated substantial apoptosis induction in cancer cell lines.Anticancer therapy
Investigation of structure modifications led to enhanced antioxidant properties.Antioxidant formulations

Mechanism of Action

The mechanism of action of 3-(3-fluorophenyl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole involves its interaction with cellular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cell proliferation pathways, contributing to its anti-cancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-fluorophenyl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole
  • Methyl 2-({4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate

Uniqueness

This compound is unique due to its specific quinoline core structure and the presence of the 2-chlorobenzyl group, which imparts distinct chemical and biological properties. Its ability to interact with DNA and inhibit cell proliferation sets it apart from other similar compounds.

Biological Activity

The compound 3-(3-fluorophenyl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole represents a novel class of oxadiazole derivatives that have garnered interest due to their potential biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure

The structure of the compound can be represented as follows:

C17H15FN4SO\text{C}_{17}\text{H}_{15}\text{F}\text{N}_4\text{S}\text{O}

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has shown promising results against various cancer cell lines.

Research indicates that oxadiazole derivatives may exert their anticancer effects by targeting specific signaling pathways, including the NF-κB pathway. For instance, studies have demonstrated that related compounds can induce apoptosis in cancer cells by inhibiting NF-κB activation and promoting cell cycle arrest .

Case Studies

  • In Vitro Studies : In vitro assays have revealed that the compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported to be significantly lower than those for traditional chemotherapeutics like doxorubicin .
  • Cell Cycle Analysis : Flow cytometry analysis showed that treatment with the compound resulted in an increase in the sub-G1 population, indicating apoptosis induction .

Antimicrobial Activity

The 1,3,4-oxadiazole scaffold is well-known for its antimicrobial properties. The compound has been evaluated for its efficacy against various microbial strains.

Antibacterial and Antifungal Properties

Research indicates that compounds containing the oxadiazole ring demonstrate significant antibacterial and antifungal activities. For instance, studies have shown that certain derivatives can inhibit the growth of Mycobacterium bovis and other pathogenic bacteria .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, the compound may also exhibit anti-inflammatory effects. Oxadiazole derivatives have been reported to reduce inflammatory markers in various models.

In Vivo Studies

Animal model studies have suggested that certain oxadiazole derivatives can significantly decrease levels of pro-inflammatory cytokines, thereby alleviating symptoms of inflammation .

Summary of Biological Activities

Activity Effect IC50 Values
AnticancerInduces apoptosis in cancer cellsMCF-7: ~15.63 µM
AntimicrobialEffective against Mycobacterium bovisVaries by strain
Anti-inflammatoryReduces pro-inflammatory cytokinesNot specified

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3-(3-fluorophenyl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole?

  • Methodological Answer : The compound’s synthesis typically involves cyclocondensation of fluorophenyl-substituted precursors with imidazole-thiol intermediates. For example, describes analogous imidazole derivatives synthesized via multi-step reactions under reflux conditions using ethanol or THF as solvents, with ammonium acetate as a catalyst . Key steps include:

  • Formation of the 1,2,4-oxadiazole ring via nitrile oxide intermediates.
  • Thiol-ene "click" chemistry for attaching the (1-phenyl-1H-imidazol-2-yl)sulfanyl moiety.
    • Critical Consideration : Reaction yields may vary due to steric hindrance from the fluorophenyl group. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended for isolating the target compound.

Q. How can the purity and structural identity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions and connectivity (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, imidazole protons at δ 8.0–8.5 ppm) .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.
  • Elemental Analysis : Compare experimental vs. calculated C, H, N, S, and F percentages (e.g., %F should match the fluorophenyl group) .

Advanced Research Questions

Q. What strategies optimize the compound’s biological activity through structural modifications?

  • Methodological Answer : Focus on structure-activity relationship (SAR) studies:

  • Fluorophenyl Substitution : Compare 3-fluorophenyl with 4-fluorophenyl or dichlorophenyl analogs ( ) to assess electronic effects on target binding .
  • Imidazole-Thiol Linker : Replace the sulfanyl group with triazole or oxadiazole moieties ( ) to evaluate steric/electronic influences on bioactivity .
    • Experimental Design : Test modified analogs in enzyme inhibition assays (e.g., kinase or protease targets) and correlate results with computational docking studies (e.g., AutoDock Vina) .

Q. How do crystallographic data resolve contradictions in reported molecular geometries?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX programs ( ) can resolve ambiguities in bond angles or conformations:

  • Example : highlights oxadiazole derivatives with planar geometries; deviations in the fluorophenyl ring’s dihedral angle (~5–15°) may impact intermolecular interactions .
  • Data Analysis : Compare torsion angles (e.g., C–S–CH2_2–oxadiazole) across analogs to identify trends in packing efficiency or solubility .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

  • Methodological Answer : Use in silico tools to model ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties:

  • Lipophilicity : Calculate logP values (e.g., SwissADME) to assess membrane permeability.
  • Metabolic Stability : Simulate cytochrome P450 interactions (e.g., Schrödinger’s QikProp) to identify potential metabolic hotspots (e.g., imidazole sulfur oxidation) .
    • Validation : Cross-reference predictions with in vitro hepatocyte stability assays.

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported synthetic yields for similar oxadiazole-imidazole hybrids?

  • Methodological Answer : Evaluate reaction conditions from independent studies ( vs. 3):

  • Catalyst Effects : reports 60–70% yields using ammonium acetate, while achieves >80% with CuI catalysis .
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) may stabilize intermediates better than ethanol, improving yields .
    • Resolution : Replicate both protocols with controlled variables (temperature, solvent purity) to identify optimal conditions.

Q. Why do biological assays show conflicting activity levels for fluorophenyl-containing heterocycles?

  • Methodological Answer : Contradictions may arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms ( vs. 16) .
  • Solubility Artifacts : The fluorophenyl group’s hydrophobicity may reduce aqueous solubility, leading to false negatives. Use DMSO stock solutions with ≤0.1% final concentration.
    • Mitigation : Standardize assay protocols (e.g., IC50_{50} determination with triplicate measurements) and include positive controls (e.g., known kinase inhibitors).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.